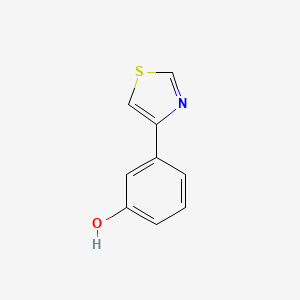

3-(1,3-Thiazol-4-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7NOS |

|---|---|

Molekulargewicht |

177.22 g/mol |

IUPAC-Name |

3-(1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C9H7NOS/c11-8-3-1-2-7(4-8)9-5-12-6-10-9/h1-6,11H |

InChI-Schlüssel |

FSDVYBGJPOICOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C2=CSC=N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1,3 Thiazol 4 Yl Phenol and Its Analogues

Strategic Approaches for the Construction of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a cornerstone in the synthesis of the target compound and its derivatives. Several classical and modern synthetic strategies are employed to construct this heterocyclic system, often with a focus on yield, simplicity, and substrate scope.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com For the synthesis of 4-arylthiazoles like 3-(1,3-thiazol-4-yl)phenol, the reaction would typically involve a 2-bromo-1-(3-hydroxyphenyl)ethan-1-one and a suitable thioamide.

The mechanism proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is known for its high yields and straightforward procedure. chemhelpasap.com A common variation for producing analogues involves the reaction of an α-haloketone with thiourea (B124793), which yields 2-aminothiazole (B372263) derivatives. chemhelpasap.com These 2-amino-4-arylthiazoles are versatile intermediates that can be further modified.

The reaction conditions for the Hantzsch synthesis can be varied. While traditional methods often involve heating in a solvent like ethanol, microwave-assisted syntheses have been developed to reduce reaction times and improve yields. nih.gov The choice of solvent and reaction conditions can also influence the regioselectivity of the reaction, especially when using N-substituted thioureas, where acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(N-substituted amino)thiazoles. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis for 4-Arylthiazole Analogues

| α-Haloketone | Thioamide Component | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole (B127512) | High | chemhelpasap.com |

| Substituted Phenacyl Bromides | Thioureas | 4-Aryl-2-aminothiazoles | 48-70 | lookchem.com |

Beyond the Hantzsch synthesis, other cyclization strategies have been developed to form the 4-arylthiazole core. These methods often start with different precursors and offer alternative pathways that can be advantageous depending on the desired substitution pattern.

One such approach involves the reaction of thiosemicarbazones with α-haloketones under microwave irradiation. Another method utilizes the cyclization of tosylmethyl isocyanide with α-oxodithioesters. Furthermore, copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to various 4-substituted and 4,5-disubstituted 2-aminothiazoles. These alternative cyclization reactions expand the toolkit available for synthesizing the thiazole ring system, providing access to a wider range of analogues.

Modern synthetic chemistry offers powerful cross-coupling reactions, particularly those catalyzed by palladium, for the construction of carbon-carbon bonds. These methods can be strategically employed to form the bond between the thiazole ring and the phenolic ring. A common strategy is the Suzuki-Miyaura cross-coupling reaction. cdnsciencepub.com This involves the reaction of a thiazole-containing boronic acid or boronic ester with a halogenated phenol (B47542) derivative (e.g., 3-bromophenol (B21344) or 3-iodophenol), or conversely, a 4-halothiazole with 3-hydroxyphenylboronic acid. digitellinc.comresearchgate.net

The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, which is particularly important when working with a reactive group like a phenol. cdnsciencepub.comcdnsciencepub.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields. cdnsciencepub.com Other palladium-catalyzed reactions, such as Stille coupling (using organostannane reagents) or direct C-H arylation, can also be employed to connect the two aromatic rings. researchgate.net Direct C-H/C-H cross-coupling between a thiazole and a phenol derivative represents a highly efficient, atom-economical approach, though it can present challenges in controlling regioselectivity. rsc.org

Regioselective Functionalization of the Phenolic Ring

Once the this compound core is assembled, further diversification can be achieved by functionalizing the phenolic ring. The hydroxyl group is a strong activating, ortho- and para-directing substituent for electrophilic aromatic substitution. libretexts.orgbyjus.comwikipedia.org This inherent directing effect governs the regioselectivity of many functionalization reactions.

Standard electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the hydroxyl group (C2, C4, and C6 positions of the phenol ring). byjus.com For instance, treating this compound with bromine water would likely lead to polybromination at the activated positions. byjus.com Milder conditions, using bromine in a less polar solvent, can favor monobromination. byjus.com

For functionalization at the more challenging meta positions relative to the hydroxyl group, a technique known as Directed ortho-Metalation (DoM) can be employed. wikipedia.org This strategy involves protecting the phenolic hydroxyl group as a directing metalation group (DMG), such as a carbamate. researchgate.netcdnsciencepub.com The DMG directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position. wikipedia.org In the context of a 3-substituted phenol, this allows for selective functionalization at the C2 or C4 positions. This lithiated intermediate can then react with a variety of electrophiles to introduce substituents with high regiocontrol. researchgate.netcdnsciencepub.com After the reaction, the directing group can be removed to regenerate the free phenol. Palladium-catalyzed C-H functionalization also offers precise reactivity at the ortho C-H bond of certain phenols. nih.govacs.org

One-Pot Synthetic Procedures for Thiazole-Phenol Hybrid Compounds

To improve synthetic efficiency, reduce waste, and simplify purification, one-pot procedures have been developed for the synthesis of 4-aryl-2-aminothiazoles and related structures. nih.gov These methods often combine the formation of a necessary intermediate and its subsequent reaction in a single reaction vessel without isolation.

For example, a one-pot protocol can be designed where an aromatic ketone is first reacted with a brominating agent like N-Bromosuccinimide (NBS) to form the α-bromoketone in situ. proquest.com Without isolating this lachrymatory intermediate, a thiourea is then added to the same pot to undergo the Hantzsch cyclization, yielding the final 4-aryl-2-aminothiazole. proquest.com Another approach involves the conversion of styrenes into 4-aryl-2-aminothiazoles using tribromoisocyanuric acid, which promotes the formation of a phenacyl bromide intermediate that then reacts with thiourea in the same vessel. lookchem.combohrium.comresearchgate.net These multicomponent reactions are highly efficient and are considered environmentally benign, especially when conducted in green solvents like water or polyethylene (B3416737) glycol (PEG). nih.govproquest.com

Derivatization of the Thiazole Moiety for Structural Diversification

The thiazole ring itself offers several positions for derivatization, allowing for extensive structural diversification. The reactivity of the C2, C5, and substituent positions can be exploited to introduce a wide range of functional groups.

If the thiazole is synthesized as a 2-aminothiazole derivative, the amino group is a prime site for modification. It can be acylated to form amides, or reacted with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. nih.govmdpi.com These reactions are crucial for building more complex molecules and exploring structure-activity relationships. nih.gov

The C5 position of the thiazole ring can also be functionalized. For example, 2-aminothiazole-5-carboxylic acid derivatives can be synthesized and the carboxylic acid group can be converted into amides. nih.gov Halogenation, particularly bromination, is another key strategy. Depending on the existing substituents and reaction conditions, bromine can be introduced at the C5 position. ekb.eg A 2-amino-4-arylthiazole can be diazotized and subjected to a Sandmeyer-type reaction to introduce a halogen, such as bromine, at the C2 position, yielding a 2-bromo-4-arylthiazole. researchgate.net These halogenated thiazoles are valuable intermediates for further modification via cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other groups. researchgate.netlookchem.com

Substitutions at the Thiazole Nitrogen Atom

The nitrogen atom at the 3-position of the thiazole ring, being a heteroatom, can undergo reactions such as alkylation and arylation, leading to the formation of thiazolium salts or N-substituted derivatives.

N-Alkylation: The quaternization of the thiazole nitrogen through N-alkylation is a known transformation for thiazole derivatives. This reaction typically involves treatment with alkyl halides, resulting in the formation of thiazolium cations. While specific examples for this compound are not extensively documented, the general reactivity of thiazoles suggests that this reaction is feasible. The resulting thiazolium salts can exhibit altered electronic properties and may serve as precursors for other functionalizations.

N-Arylation: The introduction of an aryl group at the thiazole nitrogen is a significant transformation that can be achieved through various modern cross-coupling methodologies. Copper- or palladium-catalyzed N-arylation reactions are commonly employed for N-H containing heterocycles. organic-chemistry.org These methods often utilize aryl halides (iodides, bromides, or chlorides) or arylboronic acids as the aryl source. nih.govresearchgate.net For instance, the Chan-Lam coupling, which uses arylboronic acids and a copper catalyst, proceeds under relatively mild conditions and is tolerant of various functional groups, making it a potentially suitable method for the N-arylation of this compound analogues. organic-chemistry.org Transition-metal-free approaches, reacting substrates with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), also provide a mild route to N-arylated products. nih.govnih.gov

Table 1: Examples of N-Arylation Methods Applicable to Thiazole Analogues

| Coupling Partners | Catalyst/Reagents | Reaction Type | Reference |

|---|---|---|---|

| Heterocycle + Arylboronic acid | Cu(OAc)₂, O₂, Pyridine (B92270) | Chan-Lam Coupling | organic-chemistry.org |

| Heterocycle + Aryl halide | CuI, Diamine ligand | Ullmann Condensation | organic-chemistry.org |

| Heterocycle + Arylboronic acid | Heterogeneous CuO | Base-free N-arylation | organic-chemistry.org |

| Amine/Sulfonamide + o-Silylaryl triflate | CsF | Transition-metal-free N-arylation | nih.govnih.gov |

Modifications of Thiazole Ring Substituents (e.g., C-2, C-4, C-5 positions)

The thiazole ring of this compound offers multiple sites for further functionalization, namely the C-2, C-4, and C-5 positions. The existing phenyl substituent is located at the C-4 position.

Modifications at the C-2 Position: The C-2 position of the thiazole ring is particularly susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of a wide range of substituents. For analogues that possess a C-2 amino group, further modifications are common. For example, the amino group can be acylated to form amides or can be functionalized in other ways to build more complex structures. bohrium.commdpi.com The synthesis of 2-aminothiazole derivatives is a well-established field, often starting from thiourea and an α-haloketone. mdpi.com

Modifications at the C-5 Position: The C-5 position of the thiazole ring is generally the most reactive site for electrophilic substitution. researchgate.net This reactivity has been exploited in reactions such as diazo coupling. For example, 2-amino-4-phenylthiazole has been shown to undergo an electrophilic diazo coupling reaction with diazotized p-aminoacetophenone at the C-5 position to yield the corresponding 5-arylazo derivative. mdpi.com This highlights a viable strategy for introducing substituents at this position in analogues of this compound.

Table 2: Regioselectivity of Reactions on the Thiazole Ring

| Position | Type of Reaction | Reactivity | Reference |

|---|---|---|---|

| C-2 | Nucleophilic Substitution / Deprotonation | Prone to nucleophilic attack and deprotonation | researchgate.net |

| C-4 | --- | Substituted with a phenyl group in the parent compound | |

| C-5 | Electrophilic Substitution | Primary site for electrophilic attack | researchgate.netmdpi.com |

Chemical Reactions and Transformations of this compound

The parent compound, this compound, possesses two key reactive sites: the phenolic hydroxyl group and the thiazole heterocycle. Each of these can undergo a variety of chemical transformations.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can also be converted into ethers or esters, and it strongly activates the aromatic ring towards electrophilic substitution.

Etherification: The conversion of the phenolic hydroxyl group into an ether is a common transformation, typically achieved through reactions like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the phenol with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Various etherification agents and conditions can be employed to synthesize a diverse range of alkyl or aryl ethers. google.com

Esterification: Phenols can be readily converted to esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. masterorganicchemistry.comyoutube.comyoutube.com Alternatively, using more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine) provides a high-yielding route to phenyl esters. Solid-supported catalysts have also been developed for the esterification of phenols. researchgate.net

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho- and para-directing group for electrophilic substitution on the phenyl ring. byjus.commlsu.ac.inwikipedia.org Consequently, this compound is expected to readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.commlsu.ac.in Due to the directing effect of the hydroxyl group, substitution would be expected to occur at the positions ortho and para to it (i.e., positions 2, 4, and 6 of the phenolic ring). Given the steric hindrance from the thiazole group at position 3, the primary sites for substitution would likely be positions 2, 4, and 6.

Table 3: Common Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Phenyl ether | organic-chemistry.orggoogle.com |

| Esterification | Carboxylic acid, Acid catalyst | Phenyl ester | masterorganicchemistry.comyoutube.com |

| Esterification | Acid chloride, Base (e.g., Pyridine) | Phenyl ester | organic-chemistry.org |

| Nitration | Dilute HNO₃ | Nitrophenol derivative | byjus.com |

| Halogenation | Br₂ in CHCl₃ | Bromophenol derivative | byjus.com |

| Kolbe's Reaction | NaOH, CO₂, then H⁺ | Hydroxybenzoic acid derivative | byjus.com |

Reactivity of the Thiazole Heterocycle

The thiazole ring itself is a stable aromatic system, but it can participate in several types of reactions, including cycloadditions and ring-opening reactions under certain conditions.

Cycloaddition Reactions: While the thiazole ring is aromatic, substituted thiazoles can act as dienes in cycloaddition reactions, particularly when appropriately substituted. For instance, 4-alkenyl-2-dialkylaminothiazoles have been shown to participate as "in-out" dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. nih.govresearchgate.net This reactivity suggests that if an alkenyl substituent were present on the this compound core, similar cycloaddition pathways could be accessible, leading to the formation of fused heterocyclic systems.

Ring-Opening and Rearrangement Reactions: The thiazole ring can undergo ring-opening under specific conditions. For example, certain 5(4H)-thiazolones, upon treatment with sodium ethoxide in ethanol, can undergo ring-opening followed by recyclization to form dihydrothiazoles and thiazoles. nih.govacs.org While these are not direct analogues of this compound, they illustrate the potential for the thiazole ring to undergo skeletal rearrangements, which could be a pathway for creating novel heterocyclic structures. Nucleophile-induced ring contractions have also been observed in more complex fused systems containing a thiazine (B8601807) ring, which can rearrange to form a thiazole ring. nih.gov

Advanced Spectroscopic and Crystallographic Characterization for Elucidating the Structure and Conformation of 3 1,3 Thiazol 4 Yl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of thiazole (B1198619) derivatives in solution. While simple 1D ¹H and ¹³C NMR provide initial information, a full suite of 2D experiments is often required for complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

A combination of one- and two-dimensional NMR experiments is crucial for assigning the complex spectra of thiazole derivatives.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate environment. For instance, in derivatives of 4-phenylthiazole, the proton at the C5 position of the thiazole ring typically appears as a singlet. mdpi.comacs.org Aromatic protons on the phenol (B47542) ring exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on the substitution. jpionline.org The ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary C). uvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (¹H-¹H J-coupling). slideshare.netscribd.com It is instrumental in tracing the connectivity of protons within the phenolic ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). scribd.comcolumbia.edu It provides a direct link between the ¹H and ¹³C assignments, simplifying the process of identifying which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the complete molecular structure by revealing long-range correlations (typically ²JCH and ³JCH) between protons and carbons separated by two or three bonds. scribd.comcolumbia.edu This is particularly useful for identifying quaternary carbons (which have no attached protons and thus no HSQC signal) and for connecting different fragments of the molecule, such as linking the protons on the phenol ring to the carbons of the thiazole ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.netresearchgate.net It is crucial for determining stereochemistry, such as E/Z isomerism around double bonds, and for analyzing the preferred conformation of the molecule in solution.

The following table provides representative NMR data for a 4-(thiazolyl)phenol derivative, illustrating the typical chemical shifts observed.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Thiazole-H5 | ~7.53 (s) | ~104.5 | Singlet for the proton on the thiazole ring. |

| Phenol-H (ortho to OH) | ~6.84 (d) | ~115.0 | Aromatic proton adjacent to the hydroxyl group. |

| Phenol-H (meta to OH) | ~7.47 (d) | ~126.0 | Aromatic proton adjacent to the thiazole substituent. |

| Thiazole-C2 | - | ~169.0 | Carbon atom at position 2 of the thiazole ring. |

| Thiazole-C4 | - | ~142.6 | Carbon atom at position 4 of the thiazole ring, attached to the phenol. |

NMR spectroscopy is a powerful method for studying dynamic processes like tautomerism and conformational changes. In certain thiazole derivatives, different tautomeric forms can coexist in solution, such as the azo and hydrazone forms or thiazole and thiazolidine (B150603) forms. mdpi.comrsc.org These equilibria can be influenced by factors like solvent polarity and substituents. rsc.org NMR can detect the presence of multiple species in solution; for example, the ¹H-NMR spectrum of one derivative showed distinct signals for both the thiazole and thiazolidine forms, confirming the existence of this tautomeric equilibrium. mdpi.com Similarly, the presence of stereoisomers, such as E and Z isomers, can be identified by the appearance of separate sets of signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions.

| Parameter | Typical Value | Significance |

|---|---|---|

| C-S Bond Length (Å) | 1.72 - 1.75 | Reflects the bond order within the thiazole ring. |

| C=N Bond Length (Å) | 1.30 - 1.37 | Characteristic of the imine bond within the heterocycle. |

| C-N-C Bond Angle (°) | ~110 | Defines the geometry at the nitrogen atom in the ring. |

| Thiazole-Phenyl Torsional Angle (°) | 15 - 50 | Indicates the degree of twist between the two ring systems. |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. acs.org

The fragmentation pattern observed in the mass spectrum is a reproducible fingerprint of the molecule. libretexts.org Under electron impact (EI) or other ionization techniques, the molecular ion can break apart into smaller, stable fragment ions. The analysis of these fragments provides valuable clues about the molecule's structure. For instance, the mass spectrum of a thiazole derivative showed an intense molecular ion peak that corresponded to its molecular formula. mdpi.com This molecular ion then underwent fragmentation, such as the loss of a 4-cyanophenol molecule, to produce other characteristic peaks, helping to confirm the proposed structure. mdpi.com

| m/z (mass-to-charge ratio) | Assignment | Description |

|---|---|---|

| 329 | [M]⁺ | Molecular ion peak for C₁₆H₁₂N₃ClOS. |

| 210 | [M - C₇H₅NO]⁺ | Fragment resulting from the loss of a 4-hydroxybenzonitrile (B152051) molecule. |

| 152 | [Fragment - SCN]⁺ | Further fragmentation by loss of a thiocyanate (B1210189) radical. |

| 139 | [Fragment - N]⁺ | Loss of a nitrogen atom from the m/z 152 fragment. |

**3. Advanced Spectroscopic and Crystallographic Characterization for Elucidating

Due to a lack of specific research data for the chemical compound 3-(1,3-Thiazol-4-yl)phenol, a detailed article on its theoretical and computational investigations as outlined cannot be generated at this time.

Further research on this specific compound is required before a comprehensive theoretical and computational analysis can be compiled.

Theoretical and Computational Investigations of 3 1,3 Thiazol 4 Yl Phenol and Its Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical methodology employed in drug discovery and toxicology to establish a correlation between the biological activity of a compound and its molecular structure and properties. ajchem-b.comajchem-b.com This approach is valuable for assessing the toxicity and other physicochemical properties of compounds, thereby providing crucial information during the drug development process. ajchem-b.comicapsr.com QSAR models are developed to predict the activity of new, unsynthesized compounds, making it a cost-effective and time-efficient tool in chemical and pharmaceutical research. ajchem-b.comicapsr.com

For thiazole (B1198619) derivatives, QSAR models have been developed to predict various biological activities, such as their inhibitory potential against specific targets. ajchem-b.comajchem-b.com The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, geometric, or topological. icapsr.com Using statistical techniques like multiple linear regression (MLR), a mathematical model is constructed to link these descriptors to the observed biological activity, such as the half-maximal inhibitory concentration (IC50). ajchem-b.comnih.govmdpi.com

A study on thiazole hydrazines, for instance, utilized a QSAR model to predict the inhibitory concentration against Plasmodium falciparum thioredoxin reductase. ajchem-b.comajchem-b.com Such models are evaluated for their statistical significance and predictive power using metrics like the coefficient of determination (r²) and cross-validation coefficients (q² or r²(CV)). nih.govmdpi.com A successful QSAR model can then be used to screen virtual libraries of related compounds to identify potential lead candidates for further experimental investigation. icapsr.com

Table 1: Example of Parameters in a QSAR Model for Porphyrin-Based Photosensitizers This table illustrates the type of descriptors and statistical validation used in a typical QSAR study, as specific QSAR data for 3-(1,3-Thiazol-4-yl)phenol was not available. The principles are broadly applicable to thiazole derivatives.

| Parameter/Descriptor | Description | Statistical Significance (p-value) |

| Model Statistics | ||

| r² (Coefficient of Determination) | A measure of how well the model explains the variance in the data. | N/A |

| r² (CV) (Cross-Validated r²) | A measure of the model's predictive ability, determined by cross-validation. | N/A |

| Molecular Descriptors | ||

| Moment of Inertia 1 Size | A descriptor related to the mass distribution and size of the molecule. mdpi.com | < 0.0001 |

| VAMP Octupole ZZY | A quantum chemical descriptor related to the molecule's charge distribution. mdpi.com | 0.0007 |

| Jurs-WNSA-3 | A charge-weighted surface area descriptor. | 0.0035 |

| VAMP Quadrupole XX | A quantum chemical descriptor related to the molecule's charge distribution. | 0.0076 |

Source: Adapted from data on QSAR model development. mdpi.com

Analysis of Intermolecular Interactions (e.g., π-π stacking, CH-π interactions, hydrogen bonding)

The molecular arrangement and interactions of this compound and related structures in the solid state are governed by a variety of non-covalent forces. These intermolecular interactions, including hydrogen bonds, π-π stacking, and CH-π interactions, are crucial in determining the crystal packing and can influence the compound's physical properties and biological function. iucr.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds are a dominant interaction in the crystal structures of phenolic thiazole derivatives. In the crystal structure of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, a strong intramolecular hydrogen bond is observed between the phenolic hydroxyl group (O-H) and the nitrogen atom of the thiazole ring (N). iucr.orgnih.govresearchgate.net Additionally, weak intermolecular hydrogen bonds, such as C-H···O interactions, can link molecules into one-dimensional chains. iucr.orgnih.gov In hydrated crystal structures, water molecules often act as bridges, forming hydrogen bonds with both the phenol (B47542) group and other heteroatoms like the thiazole nitrogen. iucr.org For example, in 3-(benzo[d]thiazol-2-yl)phenol, the presence of lattice water leads to strong O-H···Ow and O-H···N hydrogen bonding interactions. researchgate.net

π-π Stacking: This type of interaction occurs between aromatic rings and is significant in the crystal packing of many thiazole derivatives. iucr.org In the crystal structure of Phenyl N-(1,3-thiazol-2-yl)carbamate, π-π contacts are observed between adjacent thiazole rings, with a centroid-centroid distance of 3.535 Å, which contributes to the stabilization of the crystal structure. iucr.org Similarly, in hydrated azo compounds containing thiazole and pyridine (B92270) rings, π-π interactions are present between pairs of thiazole rings and pairs of pyridine rings, leading to a layered structure. nih.gov DFT calculations have been used to evaluate the energetics of different π-stacking modes in complex thiazole hybrids. rsc.org

Table 2: Examples of Intermolecular Interaction Geometries in Thiazole Derivatives

| Interaction Type | Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| Intramolecular H-bond | O1—H1 ··· N1 | 0.88 (4) | 1.79 (3) | 2.603 (2) | 154 (3) | 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol nih.gov |

| Intermolecular H-bond | C9—H9C ··· O1 | 0.98 | 2.47 | 3.357 (3) | 150 | 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol nih.gov |

| π–π Stacking | Thiazole ring ··· Thiazole ring | N/A | N/A | 3.535 (1) | N/A | Phenyl N-(1,3-thiazol-2-yl)carbamate iucr.org |

| π–π Stacking | Pyridine ring ··· Pyridine ring | N/A | N/A | 3.7856 (4) | N/A | 3-[2-(1,3-Thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine nih.gov |

| Intermolecular H-bond | O(water)—H ··· N(thiazole) | - | - | - | - | 3-[2-(1,3-Thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate nih.gov |

| C-H···S Interaction | C-H ··· S | - | - | - | - | 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol iucr.org |

Source: Compiled from crystallographic data. iucr.orgnih.goviucr.orgnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 1,3 Thiazol 4 Yl Phenol Derivatives

Investigation of Structural Motifs Critical for Modulating Biological Target Interactions

The fundamental structure of thiazolyl-phenol compounds is critical for their biological activity. For instance, in the context of human tyrosinase inhibitors, the 4-(2-amino-1,3-thiazol-4-yl) resorcinol (B1680541) core is an essential structural motif. nih.gov This compound, which is closely related to 3-(1,3-Thiazol-4-yl)phenol, demonstrates that the arrangement of the thiazole (B1198619) and phenolic (in this case, resorcinol) rings is fundamental for inhibition. nih.gov

Derivatization of the primary amino group at the 2-position of the thiazole ring leads to distinct series of compounds with modulated activities. nih.gov This indicates that the 2-amino group is a key handle for modifying the molecule's interaction with its biological target. Furthermore, studies on benzothiazole (B30560) derivatives have shown that hydroxyl substituents on the third and fourth positions of the phenyl ring result in more effective anticancer activity compared to other substituents, highlighting the importance of the phenolic hydroxyl group's placement. globalresearchonline.net The thiazole ring itself is a crucial component in many biologically active compounds, serving various roles in lead identification and optimization, including as a pharmacophoric element or a spacer. globalresearchonline.net

Impact of Substituent Effects on the Reactivity Profile and Biological Modulation Capabilities

The nature of substituents on the thiazolyl-phenol scaffold significantly impacts biological activity. Systematic modifications have shown that both electronic and steric properties play a crucial role.

On the Thiazole Ring : Alkylation or acylation of the 2-amino group on the thiazole ring creates new lines of active compounds. nih.gov A clear correlation has been observed between the inhibitory activity of these derivatives against human tyrosinase and the polarity of the substituent. nih.gov Generally, small hydrophobic substituents are preferred for enhanced activity. nih.gov For example, in a series of 2,5-disubstituted thiazoles, specific substitutions led to potent antimicrobial activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

On the Phenol (B47542) Ring : The substitution pattern on the phenolic ring is equally important. The presence of a phenol at position 2 of a thiazole ring has been found to be beneficial for antibacterial activity. nih.gov In studies of phenolic thiazoles as antioxidants, modifying the substitution at position 4 of the thiazole ring with an electron-donating methyl group versus an electron-withdrawing phenyl group alters the compound's antioxidant and antiradical properties. nih.gov

The following table illustrates the impact of substituents on the 2-amino group of a related resorcinol-based inhibitor on its activity against human tyrosinase.

| Compound Series | Substituent at 2-Amino Group | Polarity (logD, pH 7.4) | Inhibitory Activity (pEC50) |

| Amides | Various Acyl Groups | Varies | Correlates with logD |

| Amines | Various Alkyl Groups | Varies | Correlates with logD |

This table is based on findings that show a dependence of inhibitory activity on the polarity of the substituent at the 2-amino group of the thiazole ring. nih.gov

Role of the Thiazole Ring and Phenolic Moiety in Ligand-Receptor Binding

Both the thiazole ring and the phenolic moiety have distinct roles in how the molecule binds to biological targets like enzymes and receptors.

The phenolic moiety is a versatile feature in biologically active molecules. nih.gov The hydroxyl group of the phenol can act as a crucial hydrogen bond donor and acceptor, anchoring the ligand to the active site of a receptor. researchgate.net For instance, mono-hydroxyl phenolic compounds can bind with high affinity to the human estrogen receptor-α through hydrogen bonding interactions involving an Arg/Glu/water triad. marquette.edu The rest of the phenolic ring often engages in hydrophobic interactions, such as π–π stacking. researchgate.net The resorcinol moiety, a di-hydroxy phenol, is a well-established motif in tyrosinase inhibitors. nih.gov

The thiazole ring primarily participates in hydrophobic interactions. nih.gov Docking simulations of thiazolyl resorcinol inhibitors into a homology model of human tyrosinase showed the thiazole ring situated in a hydrophobic pocket. nih.gov The thiazole nucleus is a common scaffold in medicinal chemistry, valued for its ability to confer potent biological activity through such interactions. globalresearchonline.netanalis.com.my

Mechanistic Elucidation of Radical Scavenging Processes

Phenolic thiazole derivatives often exhibit significant antioxidant and radical scavenging properties, primarily due to the phenolic hydroxyl group. nih.gov The principal mechanism for this activity is hydrogen atom transfer (HAT), where the phenolic -OH group donates a hydrogen atom to neutralize a free radical. mdpi.com

The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE indicates that the hydrogen atom can be released more easily. mdpi.com In studies of resorcinol hydrazinyl-thiazoles, the ortho phenolic hydroxyl group was found to have a significantly lower BDE (65.9 to 70.2 kcal/mol) compared to the para phenolic hydroxyl group (80.8 to 81.1 kcal/mol), identifying the ortho position as the primary site for radical scavenging. mdpi.com The electron-donating effect of the other hydroxyl group helps to stabilize the resulting phenoxyl radical. nih.gov The antioxidant potential of phenolic compounds is strongly linked to the number and position of hydroxyl groups on the aromatic ring. encyclopedia.pub Phenols with two hydroxyl groups in the ortho-position (a catechol group) are generally better antioxidants than those with a single hydroxyl group. encyclopedia.pub

| Phenolic Moiety | Position of -OH Group | Bond Dissociation Enthalpy (BDE) | Radical Scavenging Role |

| Resorcinol | ortho | ~66-70 kcal/mol | Primary H-atom donor |

| Resorcinol | para | ~81 kcal/mol | Minor H-atom donor |

This table is based on data for resorcinol hydrazinyl-thiazoles, which are structurally related to this compound and illustrate the mechanistic principles of radical scavenging. mdpi.com

Exploration of Chelation Mechanisms involving Metal Ions

The structure of phenolic thiazoles is well-suited for the chelation of metal ions, which is an important secondary antioxidant mechanism. nih.govsemanticscholar.org By binding to pro-oxidant transition metals like copper (Cu²⁺) and iron (Fe³⁺), these compounds can prevent them from participating in Fenton-type reactions that generate damaging reactive oxygen species. semanticscholar.orgresearchgate.net

Chelation typically involves the formation of a complex between the metal ion and multiple binding sites on the ligand. semanticscholar.org For phenolic thiazoles, the binding sites are often the hydroxyl groups of the phenolic ring and one of the heteroatoms (nitrogen or sulfur) of the thiazole ring. nih.govnih.gov For example, 3,4-dihydroxybenzoic acid, a polyphenol, is a strong transition metal chelating agent, forming complexes with Fe³⁺, Cu²⁺, and Zn²⁺ through its hydroxyl groups. mdpi.com Similarly, some phenolic thiazole derivatives have demonstrated good Cu²⁺ chelating activity. nih.gov The ability of a compound to chelate metals depends on the number and arrangement of functional groups capable of donating electrons to the metal ion. researchgate.net

Relationship between Molecular Coplanarity and Modulatory Potency

The three-dimensional conformation of a molecule, including the degree of planarity between its constituent rings, is a critical factor for effective ligand-receptor binding. While direct, extensive studies quantifying the relationship between the dihedral angle of the thiazole and phenol rings and the biological potency of this compound derivatives are not widely reported, the importance of molecular conformation is well-established in SAR.

Molecular docking studies, which predict the preferred orientation of a ligand within a binding site, inherently account for conformational factors like coplanarity. rsc.org For a ligand to bind effectively, it must adopt a low-energy conformation that is complementary to the shape and electronic environment of the receptor's active site. A high degree of coplanarity can enhance π–π stacking interactions with aromatic residues in the binding pocket, but some degree of torsional flexibility can also be advantageous, allowing the molecule to adapt to the specific geometry of the target. The results of molecular docking studies on thiazole derivatives suggest that these compounds fit well into the active sites of target proteins, forming stable interactions that support their observed biological activities. rsc.org

Chemical Reactivity and Derivatization Strategies for Expanding the Chemical Space of 3 1,3 Thiazol 4 Yl Phenol

Synthesis of Novel Hybrid Molecular Architectures Incorporating 3-(1,3-Thiazol-4-yl)phenol

The synthesis of hybrid molecules incorporating the this compound core is a key strategy for developing compounds with potentially enhanced or novel properties. This often involves coupling the parent molecule with other heterocyclic systems or functional scaffolds.

A notable approach involves the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring by reacting α-haloketones with thioamides. smolecule.comjpionline.org This method can be adapted to build the this compound structure onto other molecular frameworks. For instance, derivatives have been synthesized by reacting substituted phenacyl bromides with thiosemicarbazide, followed by cyclization. mdpi.com

Researchers have successfully synthesized hybrid compounds by linking the thiazole core to other heterocyclic moieties like pyrazole, triazole, and coumarin. acs.orgmdpi.comresearchgate.net For example, thiazole-linked triazoles have been synthesized through the cyclization of pyrazole-1-carbothioamide derivatives with phenacyl bromides. acs.org Another study details the synthesis of 3,4-dihydroxyphenyl-thiazole-coumarin hybrids through a multi-step process involving the condensation of ethyl acetoacetate (B1235776) with salicylaldehydes, derivatization with thiosemicarbazide, and final condensation with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. mdpi.com

The synthesis of 1,4-benzothiazines bearing a thiazole-substituted aroyl moiety has also been reported. scispace.com This involved the aroylation of thiazolyl phenols, followed by a Baker-Venkataraman transformation and subsequent oxidative cyclization with 2-aminobenzenethiol. scispace.com These examples underscore the versatility of the this compound scaffold in creating complex and diverse molecular architectures.

Table 1: Examples of Synthesized Hybrid Molecules

| Hybrid Structure | Synthetic Approach | Reference |

|---|---|---|

| Thiazole-linked triazoles | Cyclization of pyrazole-1-carbothioamide with phenacyl bromides | acs.org |

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | Multi-step condensation and derivatization | mdpi.com |

| 1,4-Benzothiazines with thiazole-substituted aroyl moiety | Aroylation, Baker-Venkataraman transformation, and oxidative cyclization | scispace.com |

Exploration of Conjugation and Linker Chemistry for Bioconjugation Studies

The potential for bioconjugation of this compound derivatives is an area of growing interest, aiming to attach this scaffold to biomolecules like peptides or proteins. While direct bioconjugation studies on this compound itself are not extensively documented, the principles of bioconjugation can be applied to its derivatives.

Bioconjugation typically involves the use of chemoselective reactions that form stable covalent bonds between the molecule of interest and a biological target. mdpi.com The phenolic hydroxyl group or a strategically introduced functional group on the thiazole ring can serve as a handle for such conjugations. For instance, the phenolic hydroxyl could potentially react with electrophilic reagents under specific conditions.

A relevant strategy involves the use of phenyl-1,2,4-triazoline-3,5-diones (PTADs) for the chemoselective bioconjugation of tyrosine residues in proteins. mdpi.com Although not directly involving this compound, this highlights a method that could be adapted. A derivative of this compound could be designed to incorporate a reactive moiety capable of participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are widely used in bioconjugation. mdpi.com

The development of linkers is crucial for successful bioconjugation. These linkers can be designed to control the distance and orientation between the this compound derivative and the biomolecule, which can be critical for its biological activity.

Strategic Modification of the Phenolic Hydroxyl Group for Enhanced Properties

The phenolic hydroxyl group is a prime target for modification to enhance the properties of this compound. Classical derivatization strategies for phenols, such as etherification and esterification, can be readily applied. nih.gov

Etherification, for example, by reacting the phenol (B47542) with alkyl halides in the presence of a base, can modulate the compound's lipophilicity and pharmacokinetic profile. Esterification, reacting the phenol with acyl chlorides or anhydrides, can create prodrugs that release the active phenolic compound upon hydrolysis in the body. scispace.com

Selective modification of the phenolic hydroxyl is particularly important when other reactive groups are present. The use of protecting groups can allow for reactions at other sites of the molecule, followed by deprotection to restore the phenolic hydroxyl. nih.gov For polyphenolic analogues, the reactivity of different hydroxyl groups can vary based on their electronic environment and steric hindrance, allowing for selective derivatization. nih.gov

Table 2: Potential Modifications of the Phenolic Hydroxyl Group

| Modification | Reagents and Conditions | Potential Outcome | Reference |

|---|---|---|---|

| Etherification | Alkyl halides, base | Increased lipophilicity | evitachem.com |

| Esterification | Acyl chlorides, pyridine (B92270) | Prodrug formation | scispace.com |

Development of Analogues with Tunable Electronic and Steric Properties

The development of analogues with tunable electronic and steric properties is crucial for optimizing the interaction of this compound derivatives with biological targets or for tailoring their characteristics for material science applications. This is achieved by introducing various substituents onto the phenyl and thiazole rings.

The electronic properties of the molecule can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings. For example, the introduction of a nitro group (an EWG) can significantly alter the electron distribution within the molecule. acs.org Conversely, an amino or methoxy (B1213986) group (EDGs) can increase the electron density. These modifications can influence the molecule's reactivity, polarity, and ability to participate in hydrogen bonding. acs.orgworldscientific.com

The steric properties can be adjusted by introducing bulky groups at specific positions. This can influence the molecule's conformation and its ability to fit into a binding pocket of a protein or to self-assemble in materials. For instance, the synthesis of N-methyl substituted thiazole-derived polyphenols introduced a methyl group on the thiazole nitrogen, which was shown to sterically hinder an adjacent hydroxyl group, affecting its properties. mdpi.com

The synthesis of donor-acceptor stilbene (B7821643) analogues incorporating thiazole has demonstrated that the relative orientation of the thiazole ring can dramatically affect the molecule's nonlinear optical properties due to the inherent dipolar nature of the thiazole. researchgate.net This highlights the importance of regiochemistry in the design of functional molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-1-(3,4-dihydroxyphenyl)ethanone |

| 1,4-Benzothiazines |

| Phenyl-1,2,4-triazoline-3,5-diones |

| N-methyl substituted thiazole derived polyphenols |

| Donor-acceptor stilbenes |

| 2-amino-4-substituted phenyl thiazoles |

| 4-hydroxybenzaldehyde |

| 3-methoxy-4-hydroxy-benzaldehyde |

| 4-substituted phenacyl bromide |

| 4-hydroxybenzaldehyde |

| 4-bromo-acetophenone |

| 2-hydroxy-acetophenone |

| 4-substituted-2-hydrazineyl-1,3-thiazoles |

| 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine |

| 4-methyl-3-thiosemicarbazide |

Potential Non Clinical and Material Science Applications of 3 1,3 Thiazol 4 Yl Phenol and Its Analogues

Exploration in Advanced Materials Science

The thiazole (B1198619) ring is a versatile building block in the synthesis of novel materials due to its chemical stability and diverse reactivity. nih.gov Its incorporation into larger molecular structures can impart desirable electronic and physical properties.

While direct studies on the use of 3-(1,3-Thiazol-4-yl)phenol in polymer synthesis are not extensively documented, the reactivity of its constituent functional groups suggests its potential as a monomer or a precursor for functional materials. The phenolic hydroxyl group can be a site for polymerization reactions, such as the formation of polyesters or polyethers. Furthermore, the thiazole ring can be functionalized to participate in polymerization processes.

Thiazole derivatives have been investigated for their role in creating functional polymers with specific properties. For instance, the rigid and planar structure of thiazolo[5,4-d]thiazole (B1587360), a fused thiazole system, makes it a promising building block for semiconducting polymers used in organic electronics. rsc.org The introduction of a phenolic group could enhance solubility and processing characteristics of such polymers, or introduce new functionalities like antioxidant properties.

The development of thiol-modified bis- and trisphenol (B3262630) derivatives for use in thiol-ene photopolymerizations highlights the utility of phenolic structures in creating crosslinked polymer networks. beilstein-journals.org This suggests a potential pathway for incorporating this compound into polymer systems, where the thiazole moiety could introduce unique electronic or bioactive properties to the final material.

Thiazole-based compounds are of significant interest in the design of materials with specific optical and electronic properties. The conjugated π-system of the thiazole ring, often in conjunction with other aromatic systems, can lead to materials with applications in organic electronics and photovoltaics. researchgate.net

Thiazolo[5,4-d]thiazole derivatives, for example, are noted for their electron-deficient nature and high oxidative stability, which are desirable characteristics for organic semiconductors. rsc.org The photophysical properties of thiazolo[5,4-d]thiazole crystal derivatives can be modulated by altering their molecular packing, making them suitable for solid-state photonic and fluorescence-based optical devices. nih.gov The presence of a phenol (B47542) group in analogues of this compound could further influence these properties through hydrogen bonding and by altering the electron density of the molecule.

Research into triazole derivatives has also demonstrated their potential for nonlinear optical applications, with specific compounds exhibiting significant linear polarizability and hyperpolarizabilities. researchgate.net This suggests that the broader class of azole-containing compounds, including thiazoles, warrants investigation for their optical properties.

Application as Chemical Probes for Biological Systems Investigation

The thiazole scaffold is a key component in the design of chemical probes for studying biological systems. Fluorescent probes incorporating thiazole derivatives have been developed for the detection of biologically relevant molecules. For instance, a benzothiazole-based fluorescent probe has been successfully synthesized for detecting hydrogen peroxide in living cells. nih.gov Another study reports a benzo[d]thiazole-based fluorescent probe for the sensitive and selective imaging of cysteine in vitro and in vivo. researchgate.net

The phenolic hydroxyl group in this compound could serve as a recognition site or be modified to enhance the probe's selectivity and sensitivity. The inherent fluorescence of some thiazole derivatives, combined with the potential for functionalization, makes them attractive candidates for the development of new chemical probes.

Table 1: Examples of Thiazole-Based Chemical Probes

| Probe Name | Target Analyte | Key Features | Reference |

|---|---|---|---|

| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO) | Hydrogen Peroxide (H₂O₂) | Aggregation-induced emission (AIE) fluorescent 'turn-on' probe. | nih.gov |

| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | Achieves a 4725-fold fluorescence enhancement with a large Stokes shift. | researchgate.net |

Agricultural Chemistry Applications

Thiazole derivatives have a well-established role in agricultural chemistry, with many compounds exhibiting pesticidal, herbicidal, and fungicidal properties. kuey.net The combination of a thiazole ring and a phenol group in this compound suggests potential applications in this field.

A significant body of research points to the potent fungicidal and herbicidal activities of thiazole-containing compounds. nih.gov Commercially significant thiazoles include fungicides like Thifluzamide, Tricyclazole, and Thiabendazole. wikipedia.org

A study on novel thiazole derivatives as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors demonstrated their good herbicidal activities. benthamdirect.com Some of the synthesized compounds exhibited an 80% inhibition rate against dicotyledonous weeds at a concentration of 150 g.ai/ha. benthamdirect.com Another research highlighted the antifungal activity of 1,3,4-thiadiazole (B1197879) derivatives, with some compounds showing notable effects against various Candida species. nih.gov The mechanism of action for some of these compounds involves the disruption of the fungal cell wall. nih.gov

The presence of a phenol group can also contribute to antimicrobial activity, suggesting that this compound and its analogues could exhibit synergistic effects. longdom.org

Table 2: Fungicidal and Herbicidal Activity of Thiazole Analogues

| Compound Class | Activity | Target/Mechanism | Reference |

|---|---|---|---|

| Aryl thiazole derivatives | Herbicidal | Protoporphyrinogen oxidase (PPO) inhibitors | benthamdirect.com |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Antifungal | Disruption of cell wall biogenesis | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Anti-Candida | Inhibition of fungal lanosterol (B1674476) C14α-demethylase | mdpi.com |

Thiazole derivatives have also been explored for their potential as plant growth regulators. kuey.net The thiazole group in combination with copper ions has been shown to have a dual action in controlling pathogens and potentially influencing plant health. chicocrop.com

Phenolic compounds are known to play a crucial role in plant growth and development, including lignin (B12514952) biosynthesis and providing structural integrity. longdom.org They can also act as signaling molecules and defense compounds. longdom.org Therefore, the hybrid structure of this compound suggests that it and its analogues could be investigated for their effects on plant physiology, potentially leading to the development of new plant growth regulators.

Future Perspectives and Emerging Research Directions for 3 1,3 Thiazol 4 Yl Phenol Chemistry

Advanced Synthetic Methodologies and Sustainable Synthesis Approaches

The development of novel and efficient synthetic routes is a cornerstone of advancing the study of any chemical entity. For 3-(1,3-Thiazol-4-yl)phenol and its analogs, future research will likely focus on methodologies that are not only high-yielding but also environmentally benign.

Key areas of development include:

Green Chemistry Protocols: Expect to see a greater emphasis on "green" synthetic strategies that minimize waste and utilize less hazardous reagents. researchgate.net This includes the use of water as a solvent, microwave-assisted synthesis, and catalyst-free reactions, which can lead to shorter reaction times and cleaner product profiles. researchgate.net The Hantzsch thiazole (B1198619) synthesis, a classic method, is being adapted to more sustainable conditions. smolecule.comjpionline.org

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly efficient. researchgate.net Future research will likely explore new multi-component strategies for the streamlined synthesis of diverse thiazole libraries.

Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, leading to improved yields, safety, and scalability. This technology is well-suited for the optimization of synthetic routes to thiazole derivatives.

Novel Catalytic Systems: The exploration of new catalysts, including reusable solid-supported catalysts, will be crucial for developing more efficient and sustainable synthetic methods. researchgate.net

A comparative look at traditional versus emerging synthetic approaches is presented below:

| Feature | Traditional Methods (e.g., Hantzsch Synthesis) | Emerging Green Approaches |

| Solvents | Often rely on volatile organic solvents. | Prioritize water or solvent-free conditions. researchgate.net |

| Energy Input | Typically requires prolonged heating under reflux. | Utilizes microwave or ultrasonic irradiation for rapid heating. researchgate.netresearchgate.net |

| Catalysts | May use stoichiometric amounts of reagents. | Employs catalytic amounts of reusable materials. researchgate.net |

| Waste Generation | Can produce significant amounts of byproducts. | Designed to minimize waste through high atom economy. researchgate.net |

| Reaction Time | Can be lengthy, spanning several hours. nih.govacs.org | Often significantly shorter, sometimes in the order of minutes. researchgate.net |

Development of Novel Analytical Techniques for Characterization

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their precise characterization becomes paramount.

Future advancements are anticipated in the following areas:

Advanced Spectroscopic Methods: The application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of novel, complex thiazole derivatives. High-resolution mass spectrometry (HRMS) will continue to be critical for confirming molecular formulas. rsc.org

Chiral Chromatography: For derivatives of this compound that are chiral, the development of new chiral stationary phases for HPLC and SFC will be crucial for the separation and analysis of enantiomers.

In-situ Reaction Monitoring: Techniques such as process analytical technology (PAT), which may include in-situ IR or Raman spectroscopy, will allow for real-time monitoring of reaction progress, leading to better optimization and control of synthetic processes.

The standard analytical toolkit for thiazole derivatives is summarized in the table below:

| Analytical Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=N, C-S). mjcce.org.mksapub.orgwho.int |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Detailed structural information, including the connectivity of atoms. mjcce.org.mksapub.orgwho.intnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. mjcce.org.mkwho.intnih.gov |

| Elemental Analysis | Confirmation of the elemental composition of the compound. mjcce.org.mkresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The synergy between computational power and chemistry is set to revolutionize drug discovery and materials science. For the this compound scaffold, AI and machine learning will play a pivotal role.

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity of new, unsynthesized thiazole derivatives. nih.govresearchgate.net This allows for the in-silico screening of vast virtual libraries, prioritizing the synthesis of the most promising candidates. mdpi.comtaylorfrancis.com

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can identify the key structural features of this compound derivatives that are crucial for their biological activity. nih.gov This knowledge can guide the rational design of more potent and selective compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel thiazole-based compounds with unique therapeutic profiles.

Pharmacokinetic and Toxicity Prediction: AI tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, helping to identify potential liabilities early in the drug discovery process. taylorfrancis.com

The impact of AI on the drug discovery pipeline is illustrated below:

| Drug Discovery Stage | Traditional Approach | AI-Enhanced Approach |

| Hit Identification | High-throughput screening of large compound libraries. | Virtual screening and predictive modeling to identify high-potential candidates. mdpi.comtaylorfrancis.com |

| Lead Optimization | Iterative synthesis and testing of analogs. | AI-guided design of analogs with improved potency and ADMET properties. taylorfrancis.com |

| Preclinical Development | Animal testing to assess efficacy and toxicity. | AI-powered prediction of in-vivo outcomes and patient stratification. taylorfrancis.com |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the biological activities of thiazole derivatives are well-documented, a deeper understanding of their mechanisms of action is a key area for future research. nih.gov

Future investigations will likely focus on:

Target Deconvolution: Identifying the specific proteins or enzymes that this compound and its derivatives interact with to exert their biological effects. This may involve techniques such as affinity chromatography and chemoproteomics.

Pathway Analysis: Elucidating the cellular signaling pathways that are modulated by these compounds. This will provide a more comprehensive understanding of their biological effects and potential therapeutic applications.

Polypharmacology: Investigating the possibility that these compounds interact with multiple biological targets, which could be advantageous for the treatment of complex diseases.

Resistance Mechanisms: For derivatives with antimicrobial or anticancer activity, understanding the mechanisms by which resistance may develop is crucial for designing next-generation compounds that can overcome this challenge.

Applications in Interdisciplinary Fields Beyond Traditional Medicinal Chemistry

The unique chemical properties of the this compound scaffold make it a candidate for applications beyond the realm of medicine.

Emerging areas of research include:

Materials Science: The thiazole ring is a component of some organic semiconductors and dyes. Future research may explore the use of this compound derivatives in the development of novel electronic materials, sensors, or photodynamic therapy agents.

Agrochemicals: The biological activity of thiazole derivatives suggests they may have potential as herbicides, fungicides, or insecticides. researchgate.net Further research in this area could lead to the development of new crop protection agents.

Chemical Biology: As fluorescent probes or affinity labels, these compounds could be valuable tools for studying biological processes. The phenolic hydroxyl group provides a convenient handle for further functionalization to create such probes.

The potential for interdisciplinary applications highlights the versatility of the this compound scaffold and underscores the importance of continued fundamental research into its chemistry and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.